Cas no 2227199-11-1 (TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL)
![TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL structure](https://www.kuujia.com/scimg/cas/2227199-11-1x500.png)
TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL Chemical and Physical Properties
Names and Identifiers
-
- (1S,2S,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
- TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL
- P18669
- rel-(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
- Rel-(1S,2S,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
- trans-3-azabicyclo[4.1.0]heptane-2-carboxylicacidhydrochloride
- 2227199-11-1
- rel-(1S,2S,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
- PS-19571
-
- Inchi: 1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m1./s1
- InChI Key: DKXUTVCDDGFMPM-GAJRHLONSA-N
- SMILES: [C@@]12([H])[C@@]([H])(C1)CCN[C@@H]2C(O)=O.[H]Cl
Computed Properties
- Exact Mass: 177.0556563g/mol
- Monoisotopic Mass: 177.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D588832-500mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 500mg |
$1280 | 2025-02-22 | |
eNovation Chemicals LLC | D588832-250mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 250mg |
$770 | 2025-02-22 | |
eNovation Chemicals LLC | D588832-100mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 100mg |
$385 | 2025-02-27 | |
eNovation Chemicals LLC | D588832-100mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 100mg |
$385 | 2024-07-21 | |
eNovation Chemicals LLC | D588832-1g |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 1g |
$1925 | 2024-07-21 | |
eNovation Chemicals LLC | D588832-500mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 500mg |
$1280 | 2025-02-27 | |
eNovation Chemicals LLC | D588832-250mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 250mg |
$770 | 2025-02-27 | |
eNovation Chemicals LLC | D588832-500mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 500mg |
$1280 | 2024-07-21 | |
eNovation Chemicals LLC | D588832-100mg |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 100mg |
$385 | 2025-02-22 | |
eNovation Chemicals LLC | D588832-1g |
trans-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride |
2227199-11-1 | 97% | 1g |
$1925 | 2025-02-22 |
TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL Related Literature
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL
Research Brief on TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL (CAS: 2227199-11-1)
TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL (CAS: 2227199-11-1) is a bicyclic amino acid derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its rigid bicyclic framework, serves as a valuable building block in the synthesis of novel pharmaceuticals, particularly in the development of protease inhibitors and other bioactive molecules. Recent studies have explored its utility in drug design, focusing on its ability to enhance binding affinity and selectivity toward target proteins.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL in the development of covalent inhibitors for serine proteases. The study highlighted the compound's ability to form stable interactions with the active site of target enzymes, thereby improving inhibitory potency. The researchers employed X-ray crystallography and molecular dynamics simulations to elucidate the binding mechanisms, providing insights into the structural determinants of its efficacy. These findings underscore the compound's potential as a scaffold for designing next-generation therapeutics.
Another notable application of TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL was reported in a 2022 Bioorganic & Medicinal Chemistry Letters article, where it was incorporated into peptidomimetics targeting viral proteases. The study demonstrated that derivatives of this compound exhibited enhanced metabolic stability and bioavailability compared to traditional linear peptides. This advancement is particularly relevant for antiviral drug development, where resistance and pharmacokinetic challenges remain significant hurdles.
Beyond its applications in protease inhibition, recent research has also explored the use of TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL in the design of GPCR (G protein-coupled receptor) modulators. A 2023 preprint on bioRxiv described its incorporation into allosteric modulators for neuroreceptors, with preliminary data suggesting improved selectivity and reduced off-target effects. This aligns with the growing interest in leveraging constrained amino acids to fine-tune receptor-ligand interactions in CNS disorders.
From a synthetic chemistry perspective, advancements in the scalable production of TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL have been reported in Organic Process Research & Development (2023). The study outlined a cost-effective enantioselective synthesis route using asymmetric hydrogenation, addressing previous challenges in large-scale manufacturing. This development is critical for facilitating its broader adoption in drug discovery programs.
In conclusion, TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL (CAS: 2227199-11-1) represents a versatile and pharmacologically relevant scaffold with demonstrated applications across multiple therapeutic areas. Ongoing research continues to uncover its potential, particularly in addressing drug resistance and improving pharmacokinetic properties. Future directions may include its exploration in targeted protein degradation and bifunctional molecule design, further expanding its utility in modern drug discovery.
2227199-11-1 (TRANS-3-AZABICYCLO[4.1.0]HEPTANE-2-CARBOXYLIC ACID HCL) Related Products
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 249916-07-2(Borreriagenin)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)




